Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions . The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aryl-1,2-oxazole-3-carboxylates: These compounds share a similar isoxazole core but differ in the substitution pattern on the benzene ring.
6-Trifluoromethyl-4,7a-dihydro-3aH-thiopyrano[3,4-d]isoxazole-3-carboxylate: This compound has a similar trifluoromethyl group but a different heterocyclic system.
Uniqueness
Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F3NO3 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H8F3NO3/c1-2-17-10(16)9-7-4-3-6(11(12,13)14)5-8(7)15-18-9/h3-5H,2H2,1H3 |
InChI Key |
IAIHHBLRAODCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NO1)C(F)(F)F |
Origin of Product |
United States |
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